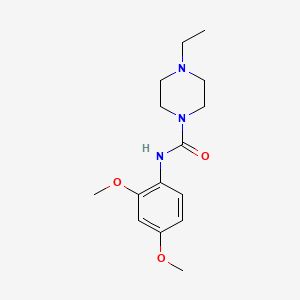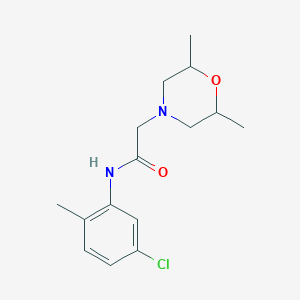
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as BPU, is a synthetic compound that has been the subject of extensive scientific research in recent years. BPU belongs to the class of compounds known as urea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
作用机制
The mechanism of action of BPU is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth and survival. BPU has been shown to inhibit the activity of several enzymes involved in these pathways, including protein kinases and phosphatases. Additionally, BPU has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
BPU has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPU inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that BPU exhibits antitumor activity in mouse models of breast and lung cancer, and reduces inflammation in a rat model of rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of BPU is its potent antitumor activity against a wide range of cancer cell lines. Additionally, BPU has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of other diseases. However, one of the limitations of BPU is its relatively low solubility in water, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on BPU. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BPU. Additionally, further studies are needed to fully understand the mechanism of action of BPU and to identify potential targets for therapeutic intervention. Furthermore, the potential use of BPU in combination with other drugs or therapies should be explored, as this may enhance its effectiveness in treating certain diseases. Finally, the safety and toxicity of BPU should be further evaluated to ensure its suitability for clinical use.
合成方法
The synthesis of BPU involves the reaction of 4-bromophenyl isocyanate with 4,6-dimethyl-2-aminopyridine in the presence of a suitable solvent. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of BPU obtained by this method is typically around 70%.
科学研究应用
BPU has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that BPU exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BPU has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, BPU has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIFTNNODJQNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5320266.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5320269.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B5320293.png)
![N-(2-chlorophenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5320296.png)
![4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5320302.png)
![N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5320308.png)
![3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5320309.png)
![3-(allylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320317.png)
![7-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5320321.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)

![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)
